molecular formula C15H21NO4S2 B2959554 Methyl 2-((1-((4-ethylphenyl)sulfonyl)pyrrolidin-3-yl)thio)acetate CAS No. 2034518-16-4

Methyl 2-((1-((4-ethylphenyl)sulfonyl)pyrrolidin-3-yl)thio)acetate

Cat. No. B2959554
CAS RN: 2034518-16-4
M. Wt: 343.46
InChI Key: SZJRAJSUXOSDRL-UHFFFAOYSA-N
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Description

“Methyl 2-((1-((4-ethylphenyl)sulfonyl)pyrrolidin-3-yl)thio)acetate” is a complex organic compound. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The compound also includes a sulfonyl group attached to a phenyl ring, and a thioacetate group.


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The pyrrolidine ring, for example, is a saturated cyclic structure that contributes to the three-dimensionality of the molecule .

Scientific Research Applications

Antimicrobial Activity Synthesis

Compounds synthesized from related chemical structures have shown antimicrobial activities. For instance, derivatives synthesized from ethoxy carbonyl methylene thiazol-4-one exhibited antimicrobial activity against bacterial and fungal isolates, suggesting potential applications in developing new antimicrobial agents (Wardkhan et al., 2008).

Alkaloid Synthesis

Beta-sulfonyl enamines, related to the inquiry, have been utilized in cyclization reactions to yield sulfone-substituted indolizines. These compounds serve as scaffolds for alkaloid synthesis, highlighting the role of similar structures in synthesizing complex organic molecules (Michael et al., 2004).

Heterocyclic Synthesis

Research on ethyl α-(carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-ylhydrazono)acetates demonstrates their reactivity towards active methylene reagents, producing derivatives like pyran, pyridine, and pyridazine. This underscores the utility of related compounds in heterocyclic synthesis for potential pharmaceutical applications (Mohareb et al., 2004).

Ionic Liquid Synthesis

Nicotinium methane sulfonate, synthesized from structures bearing resemblance to the inquiry, showcases the creation of ionic liquids with dual acid and base functional groups. These ionic liquids have catalytic activity in the synthesis of 2-amino-3-cyanopyridines, indicating their use in catalysis and green chemistry (Tamaddon & Azadi, 2018).

Functionalized Thiazine Synthesis

A one-pot, four-component tandem reaction involving similar sulfonamide structures led to the stereoselective synthesis of highly functionalized [1,4]-thiazines. These reactions are significant for producing molecules with potential therapeutic applications (Indumathi et al., 2007).

properties

IUPAC Name

methyl 2-[1-(4-ethylphenyl)sulfonylpyrrolidin-3-yl]sulfanylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO4S2/c1-3-12-4-6-14(7-5-12)22(18,19)16-9-8-13(10-16)21-11-15(17)20-2/h4-7,13H,3,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZJRAJSUXOSDRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)N2CCC(C2)SCC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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